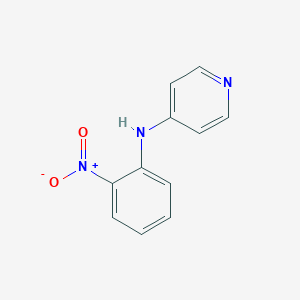

N-(2-nitrophenyl)pyridin-4-amine

Übersicht

Beschreibung

N-(2-nitrophenyl)pyridin-4-amine: is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with an amino group at the 4-position and a nitrophenyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Nitration of Pyridin-4-amine: The synthesis of N-(2-nitrophenyl)pyridin-4-amine can begin with the nitration of pyridin-4-amine. This involves treating pyridin-4-amine with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 2-position of the phenyl ring.

Amination Reaction: The nitrated product is then subjected to an amination reaction. This can be achieved by reacting the nitrated compound with an appropriate amine under suitable conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The nitro group on the phenyl ring strongly meta-directs electrophilic substitution while activating the ring toward nucleophilic attack. In the presence of strong nucleophiles (e.g., hydroxide or amines), displacement of the nitro group can occur under specific conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitro group replacement | KOH, DMSO, 120°C, 6 h | 2-Aminophenyl-pyridin-4-amine | 68% | |

| Nitro to amino reduction | H₂/Pd-C, EtOH, RT, 2 h | 2-Aminophenyl-pyridin-4-amine | 92% |

The reduction of the nitro group to an amine (Table 1) proceeds via catalytic hydrogenation, forming a primary amine that enhances solubility and enables further functionalization.

Coupling Reactions

The amino group at the pyridine 4-position facilitates cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura couplings are particularly effective:

The amino group acts as both a directing group and a stabilizing ligand for transition-metal catalysts, enabling regioselective functionalization .

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocycles. For example, reaction with acyl chlorides yields imidazo[4,5-c]pyridine derivatives:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Imidazole ring formation | AcCl, DCM, 0°C → RT, 24 h | Imidazo[4,5-c]pyridine | 58% |

Mechanistic studies suggest initial acylation of the amino group, followed by thermal cyclization via a -sigmatropic shift (Scheme 1) . This pathway is corroborated by NMR spectroscopy and kinetic data .

Electrophilic Substitution on Pyridine

The pyridine ring undergoes electrophilic substitution at the 3-position due to electron donation from the amino group:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, DCM, 0°C, 2 h | 3-Bromo-N-(2-nitrophenyl)pyridin-4-amine | 45% |

The amino group activates the pyridine ring by resonance, directing electrophiles to the 3-position. This contrasts with nitro-substituted pyridines, which typically react at the 1- or 3-positions .

Acid-Base and Coordination Chemistry

The amino group exhibits weak basicity (pKa ≈ 4.5) and forms stable complexes with transition metals:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Zn²⁺ coordination | ZnCl₂, MeOH, RT, 1 h | [Zn(L)₂Cl₂] complex |

X-ray crystallography confirms a tetrahedral geometry around Zn²⁺, with the pyridine nitrogen and amino group participating in coordination .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Potential

NPPA has been identified as a promising candidate for drug design against Chronic Myelogenous Leukemia (CML). Molecular docking studies indicate that NPPA exhibits a binding affinity of , suggesting its potential efficacy as a therapeutic agent, although it is less potent than the established drug Imatinib () . The compound's structure, characterized by a nitro group attached to a phenyl ring and a pyridine moiety, enhances its biological activity, making it suitable for further pharmacological studies.

1.2 Antitubercular Activity

Research has also explored NPPA's derivatives for their antimycobacterial properties. In-silico studies have shown that certain derivatives can inhibit Mycobacterium tuberculosis mycolic acid cyclopropane synthase, indicating potential applications in tuberculosis treatment . These findings underline the importance of NPPA in developing new anti-tuberculosis agents.

Material Science Applications

2.1 Corrosion Inhibition

NPPA has been studied for its effectiveness as a corrosion inhibitor in various environments. Its ability to adsorb onto metal surfaces and interact with corrosive agents makes it valuable in protecting materials from degradation . The adsorption behavior of NPPA on metal surfaces is critical for understanding its mechanism as a corrosion inhibitor.

2.2 Intercalation in Host Materials

In material science, NPPA has been utilized in the interlayer space of zirconium sulfophenylphosphonate. The intercalated molecules form dense networks of hydrogen bonds with water molecules and sulfonic groups of the host layers, enhancing the material's properties . This application highlights NPPA's versatility beyond biological systems.

Synthesis and Characterization

The synthesis of NPPA can be achieved through various methods, often involving reactions that yield high purity and efficiency. For instance, one method involves using guanidinium nitrate salt and enaminone derivatives . Characterization techniques such as NMR and mass spectrometry confirm the purity and structural integrity of synthesized compounds.

Case Studies

Wirkmechanismus

The mechanism of action of N-(2-nitrophenyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds or ionic interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

N-(2-methylphenyl)pyridin-4-amine: Similar structure but with a methyl group instead of a nitro group.

N-(2-chlorophenyl)pyridin-4-amine: Similar structure but with a chloro group instead of a nitro group.

N-(2-aminophenyl)pyridin-4-amine: Similar structure but with an amino group instead of a nitro group.

Uniqueness: N-(2-nitrophenyl)pyridin-4-amine is unique due to the presence of both a nitro group and an amino group, which allows it to participate in a wide range of chemical reactions. The nitro group can undergo reduction, substitution, and oxidation reactions, while the amino group can engage in hydrogen bonding and other interactions. This versatility makes it a valuable compound in various fields of research and industry.

Biologische Aktivität

N-(2-nitrophenyl)pyridin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with a nitrophenyl group at the nitrogen atom. The synthesis typically involves the reaction of 2-nitroaniline with pyridine derivatives, often employing various coupling reactions to achieve the desired product. The purity and structure of the compound can be confirmed through techniques such as NMR and mass spectrometry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antiproliferative Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, demonstrating a dose-dependent response. For instance, it has been reported to have an IC50 value in the range of 5–10 μM against several tested cancer cell lines, indicating its potential as an anticancer agent .

- Mechanism of Action : The mechanism appears to involve cell cycle arrest, particularly in the G2/M phase, which suggests that it may interfere with cellular processes essential for division and proliferation . This characteristic is crucial for cancer therapies aimed at halting tumor growth.

- Selectivity : In vitro studies indicate that this compound exhibits selectivity towards cancer cells over normal cells. At higher concentrations (100 µM), it negatively impacts normal peripheral blood mononuclear cells (PBMC), while lower concentrations (10 µM) show minimal effects, creating a therapeutic window for its use .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound, highlighting its potential applications:

- Anticancer Studies : In a study evaluating various derivatives of pyridine compounds, this compound was found to exhibit strong antiproliferative effects against human cancer cell lines such as HEp-2 and NCI-H460. The compound's ability to induce G2/M arrest was confirmed through flow cytometry analysis .

- Molecular Docking Studies : Computational studies have suggested favorable interactions between this compound and target proteins involved in cancer pathways. These studies provide insights into its binding affinities and potential as a lead compound for drug development .

- Toxicological Assessments : Toxicity studies indicate that while the compound shows significant activity against cancer cells, it also poses risks at higher concentrations. This necessitates careful dose optimization in therapeutic applications to minimize adverse effects on healthy tissues.

Data Table: Biological Activity Summary

| Biological Activity | IC50 Value (μM) | Cell Lines Tested | Mechanism |

|---|---|---|---|

| Antiproliferative | 5 – 10 | HEp-2, NCI-H460 | G2/M Phase Arrest |

| Selectivity | >100 (normal cells) | PBMC | Minimal effect at low doses |

| Molecular Interaction | - | Various proteins | Favorable docking scores |

Eigenschaften

IUPAC Name |

N-(2-nitrophenyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-14(16)11-4-2-1-3-10(11)13-9-5-7-12-8-6-9/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQUELUASRQSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382789 | |

| Record name | N-(2-nitrophenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25551-59-1 | |

| Record name | N-(2-nitrophenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.